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Compound of Interest |

Compound Name: 5-Isopropyl-m-xylene
CAS No.: 4706-90-5
Cat. No.: B1581424
- 7

Content Type: Technical Whitepaper & Analytical Guide Target Audience: Medicinal Chemists,
Analytical Scientists, and Process Development Engineers Molecule Identity: 5-lsopropyl-m-
xylene (CAS: 4706-90-5) Synonyms: 3,5-Dimethylcumene; 1,3-Dimethyl-5-isopropylbenzene

Executive Summary & Structural Logic

5-Isopropyl-m-xylene is a symmetric, electron-rich aromatic hydrocarbon often utilized as a
specialized solvent or intermediate in organic synthesis.[1] Its structural symmetry (

) is the defining feature that simplifies its spectral signature across all modalities (MS, IR,
NMR).[1]

Understanding the molecule's symmetry is critical for accurate interpretation:

o Symmetry Plane: Passes through the isopropyl group (C5) and the opposing ring carbon
(C2).

o Equivalence: The two methyl groups at positions 1 and 3 are chemically equivalent.[1] The
aromatic protons at positions 4 and 6 are equivalent, while the proton at position 2 is unique.

[1]

This guide provides a self-validating workflow to confirm the identity of 5-lsopropyl-m-xylene,
distinguishing it from isomers like 2-isopropyl-m-xylene or 4-isopropyl-m-xylene.
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Mass Spectrometry (MS) Interpretation[2][3][4][5][6]
[7]

The mass spectrum of 5-Isopropyl-m-xylene is dominated by alkyl fragmentation typical of
cumene derivatives. The stability of the resulting carbocations dictates the abundance of the
fragment ions.[1]

Key Fragmentation Pathways[1]

e Molecular lon (

): Observed at m/z 148.[1] Usually of moderate intensity (20-30%), confirming the molecular
weight (

)[1]
o Base Peak (
): Observed at m/z 133.[1][2]
o Mechanism:[3] Loss of a methyl radical (
) from the isopropyl group.[1]

o Causality: This generates a resonance-stabilized tertiary benzylic cation (3,5-
dimethylcumyl cation).[1] This is the most thermodynamically stable fragment.[1]

e Secondary Fragment (

): Observed at m/z 105.[1]

o Mechanism:[3] Loss of the entire isopropyl group (

).[1]

o Causality: Formation of the 3,5-dimethylphenyl cation.[1] Less stable than the benzylic
cation, hence lower intensity.[1]

e Tropylium Rearrangement: lons at m/z 91 (benzyl) or m/z 77 (phenyl) may appear but are
generally low abundance compared to the alkylated fragments.[1]
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MS Logic Diagram (Graphviz)
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Caption: Fragmentation logic showing the thermodynamic preference for the M-15 benzylic
cation.

Infrared (IR) Spectroscopy[5][9]

IR analysis serves as a rapid "fingerprinting" tool to confirm the substitution pattern (1,3,5-
trisubstituted) and functional groups.[1]

Spectral Assignments Table
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Frequency (

Vibration Mode Diagnostic Value
)
Diagnostic for aromatic ring
3000 - 3100 Stretch protons.
Strong absorption due to high
2850 - 2970 Stretch
retc alkyl content (3x methyls).
1600. 1500 Typical aromatic skeletal
' Ring Breathing vibrations.
Doublet characteristic of the
1380 - 1385 Bending (Gem-Dimethyl) isopropy! group (gem-
dimethyl).
Critical: Strong band
830 - 850 OOP Bending diagnostic of 1,3,5-
trisubstituted benzene.
) ) Secondary confirmation of
680 - 700 Ring Deformation

meta-substitution pattern.

Technical Insight: The absence of strong bands in the 730-770 cm~1 region (typical for ortho-
disubstituted or monosubstituted) and the presence of the strong ~840 cm~1 band allows
immediate differentiation from isomers like 1,2,4-trimethylbenzene derivatives.

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[3][7][10][11]

NMR provides the definitive structural proof.[1] The symmetry of 5-lsopropyl-m-xylene results
in a simplified spectrum with distinct integration ratios.[1]

Proton () NMR Data[7][11]

Solvent;

(Chloroform-d) Reference: TMS (0.00 ppm)
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Shift ( o ) Structural
Multiplicity Integral Assignment

ppm) Context

Protons flanked
by Methyl and
Isopropyl.[1]
Equivalent.

6.85 Singlet (2H) 2H Ar-H (4, 6)

Proton between
. two Methyls.[1]
6.80 Singlet (1H) 1H Ar-H (2) )
Unique

environment.

Septet ( Benzylic methine
2.85 1H of the isopropyl
Hz) group.[1]

Ring methyls at
2.28 Singlet 6H positions 1 and
3.[1] Equivalent.

Isopropyl

Doublet ( methyls.[1]

1.24 6H _
Hz) Equivalent due to

free rotation.[1]

Expert Note on Aromatic Region: While often reported as two singlets, the aromatic protons
(H2 vs H4/6) have very similar chemical shifts.[1] In lower field instruments (<300 MHz), these
may appear as a merged singlet or a multiplet integrating to 3H.[1] High-field NMR (>400 MHz)
is required to resolve the 2:1 ratio clearly.[1] H2 is typically slightly more shielded (upfield) due
to the crowding of two methyl groups, though electronic effects are subtle.[1]

Carbon () NMR Data

The

symmetry reduces the 11 carbon atoms into 7 unique signals.[1]
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Shift (
Type Assignment Reasoning
ppm)
] Deshielded by
148.5 Quaternary (Cq) C5 (Ipso-iPr) )
isopropyl group.
Deshielded by methyl
137.5 Quaternary (Cq) C1, C3 (Ipso-Me) )
groups.[1] Equivalent.
) Carbon between
126.5 Methine (CH) Cc2
methyls.[1]
) Carbons between Me
124.5 Methine (CH) C4, C6 ) )
and iPr.[1] Equivalent.
] Benzylic isopropy!
34.2 Methine (CH)
carbon.[1]
Methyl (
24.2 Isopropyl methyls.[1]
)
Methyl (
21.5 Ring methyls.[1]

NMR Assignment Logic (Graphviz)[1]
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5-Isopropyl-m-xylene
(C2v Symmetry)
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Click to download full resolution via product page
Caption: Hierarchical breakdown of proton signals based on molecular symmetry and coupling.
Experimental Validation Protocol
To ensure data integrity during analysis, follow this standard operating procedure (SOP):
e Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL

. Ensure the solvent is free of water (water peak at 1.56 ppm can obscure isopropyl
doublets).[1]

e |nstrument Parameters:

o 1H NMR: Minimum 8 scans, relaxation delay (

)

2.0s to ensure accurate integration of aromatic protons.

o 13C NMR: Minimum 256 scans, proton-decoupled.

e Quality Check:
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[e]

Verify the integral ratio of Aliphatic : Aromatic protons.

o

Theoretical: 13 : 3 (approx 4.33).[1]

[¢]

Experimental:

[1]

Deviation > 5% indicates impurity (likely solvent or isomer).

[¢]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. scs.illinois.edu [scs.illinois.edu]

e 2. Cumene(98-82-8) 1H NMR spectrum [chemicalbook.com]
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e 3. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - JP [thermofisher.com]

e To cite this document: BenchChem. [5-Isopropyl-m-xylene: Comprehensive Spectral Data
Interpretation Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581424#5-isopropyl-m-xylene-spectral-data-
interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.thermofisher.com/jp/ja/home/industrial/spectroscopy-elemental-isotope-analysis/spectroscopy-elemental-isotope-analysis-learning-center/spectroscopy-elemental-isotope-analysis-resource-library/nmr-tech-talk/nmr-tech-talk-november-2014/nmr-spectrum-malathion-xylene.html
https://www.benchchem.com/product/b1581424#5-isopropyl-m-xylene-spectral-data-interpretation
https://www.benchchem.com/product/b1581424#5-isopropyl-m-xylene-spectral-data-interpretation
https://www.benchchem.com/product/b1581424#5-isopropyl-m-xylene-spectral-data-interpretation
https://www.benchchem.com/product/b1581424#5-isopropyl-m-xylene-spectral-data-interpretation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1581424?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581424?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

